1-(7-methoxy-1,3-benzodioxol-5-yl)propan-2-ylazanium;chloride 1-(7-methoxy-1,3-benzodioxol-5-yl)propan-2-ylazanium;chloride 3,4-MDA is a psychotropic amphetamine derivative that acts as a serotonergic 5-HT2A receptor agonist and releases monoamines by interacting with monoamine transporters. MMDA is a substituted form of 3,4-MDA bearing a methoxy moiety at the 3 position of the phenyl group. It is at least as potent as 3,4-MDA at promoting monoamine release from synaptosomes. This product is intended for forensic and research applications.
Brand Name: Vulcanchem
CAS No.: 60676-84-8
VCID: VC21248659
InChI: InChI=1S/C11H15NO3.ClH/c1-7(12)3-8-4-9(13-2)11-10(5-8)14-6-15-11;/h4-5,7H,3,6,12H2,1-2H3;1H
SMILES: CC(CC1=CC2=C(C(=C1)OC)OCO2)[NH3+].[Cl-]
Molecular Formula: C11H16ClNO3
Molecular Weight: 245.70 g/mol

1-(7-methoxy-1,3-benzodioxol-5-yl)propan-2-ylazanium;chloride

CAS No.: 60676-84-8

Cat. No.: VC21248659

Molecular Formula: C11H16ClNO3

Molecular Weight: 245.70 g/mol

* For research use only. Not for human or veterinary use.

1-(7-methoxy-1,3-benzodioxol-5-yl)propan-2-ylazanium;chloride - 60676-84-8

Specification

Description 3,4-MDA is a psychotropic amphetamine derivative that acts as a serotonergic 5-HT2A receptor agonist and releases monoamines by interacting with monoamine transporters. MMDA is a substituted form of 3,4-MDA bearing a methoxy moiety at the 3 position of the phenyl group. It is at least as potent as 3,4-MDA at promoting monoamine release from synaptosomes. This product is intended for forensic and research applications.
CAS No. 60676-84-8
Molecular Formula C11H16ClNO3
Molecular Weight 245.70 g/mol
IUPAC Name 1-(7-methoxy-1,3-benzodioxol-5-yl)propan-2-amine;hydrochloride
Standard InChI InChI=1S/C11H15NO3.ClH/c1-7(12)3-8-4-9(13-2)11-10(5-8)14-6-15-11;/h4-5,7H,3,6,12H2,1-2H3;1H
Standard InChI Key HULCPMREEFWFRE-UHFFFAOYSA-N
SMILES CC(CC1=CC2=C(C(=C1)OC)OCO2)[NH3+].[Cl-]
Canonical SMILES CC(CC1=CC2=C(C(=C1)OC)OCO2)N.Cl

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